n-Allyl-2-((4-hydroxyphenyl)thio)acetamide
Description
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is a sulfur-containing acetamide derivative featuring a thioether linkage (-S-), a 4-hydroxyphenyl group, and an allyl substitution on the nitrogen atom. The 4-hydroxyphenyl group may contribute to hydrogen bonding and solubility, while the allyl group could enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H13NO2S/c1-2-7-12-11(14)8-15-10-5-3-9(13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) |
InChI Key |
UYUKFBKCLPNWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of 4-hydroxyphenylthiol with allyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetamide under basic conditions to yield the final compound. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thioacetamide moiety can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to the production of reactive oxygen species and the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide with related compounds, focusing on structural features, synthetic methods, and biological activities.
Thioacetamide Derivatives with Antiviral Activity
- Indol-3-yl-thio-N-phenyl-acetamide derivatives (e.g., IX ) exhibit dual antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) .
- Pyrimidine-substituted thioacetamides (e.g., X ) show broad-spectrum activity against IAV and IBV (influenza B virus) .
- Thiazolyl-N-aryl-2-(thio)acetamides (e.g., XI) inhibit influenza A/H1N1 with EC₅₀ values in the nanomolar range .
- Key Insight: The thioether linkage in these compounds is critical for antiviral potency.
Antioxidant and NQO1-Inducing Derivatives
- Substitutions on the acetamide group significantly influenced activity .
- This compound shares the thioacetamide core but lacks the quinazolinone-sulfonamide scaffold. Its 4-hydroxyphenyl group may confer intrinsic antioxidant properties, though empirical validation is needed .
Thiophene- and Thiadiazole-Containing Acetamides
- N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) inhibits Akt kinase (92.36% inhibition), inducing apoptosis in glioma cells .
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrates antimycobacterial activity, highlighting the role of thiophene rings in modulating bioactivity .
- Key Contrast : While This compound lacks thiophene or thiadiazole rings, its hydroxyphenyl-thioether motif may offer distinct electronic properties for target binding .
Data Table: Key Structural and Functional Comparisons
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